molecular formula C24H30N4O3 B10984123 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide

Cat. No.: B10984123
M. Wt: 422.5 g/mol
InChI Key: GZMDRBGQSILGDJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzimidazole core, a pyrrolidine ring, and a dimethoxyphenyl group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors. The final step includes the coupling of the benzimidazole and pyrrolidine moieties with the dimethoxyphenyl group under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or dimethoxyphenyl moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzimidazole or pyrrolidine derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the dimethoxyphenyl group may enhance binding affinity and specificity. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide
  • 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)propyl]pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide is unique due to its specific structural configuration, which may result in distinct biological activities and chemical properties. The presence of the dimethoxyphenyl group and the specific positioning of the methyl group on the propyl chain can influence its interaction with molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C24H30N4O3/c1-15(2)22(16-11-12-20(30-3)21(14-16)31-4)27-24(29)28-13-7-10-19(28)23-25-17-8-5-6-9-18(17)26-23/h5-6,8-9,11-12,14-15,19,22H,7,10,13H2,1-4H3,(H,25,26)(H,27,29)

InChI Key

GZMDRBGQSILGDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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